molecular formula C26H25BrN2O5 B12031380 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767289-02-1

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12031380
CAS No.: 767289-02-1
M. Wt: 525.4 g/mol
InChI Key: VVVYPANWIYUAHF-RWPZCVJISA-N
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Description

The compound 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate features a phenyl ring substituted at position 4 with a bromine atom (Br) and at position 2 with a carbohydrazonoyl group. This carbohydrazonoyl moiety is further functionalized with a (4-isopropylphenoxy)acetyl chain, while the phenyl ester at position 4 carries a 4-methoxybenzoate group.

Properties

CAS No.

767289-02-1

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25BrN2O5/c1-17(2)18-4-11-23(12-5-18)33-16-25(30)29-28-15-20-14-21(27)8-13-24(20)34-26(31)19-6-9-22(32-3)10-7-19/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

VVVYPANWIYUAHF-RWPZCVJISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents (Acetyl Group) Benzoate Substituent Notable Properties
Target Compound* C₃₀H₂₉BrN₃O₆† ~622.5 4-Isopropylphenoxy 4-Methoxy High lipophilicity (inferred)
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate (769153-15-3) C₂₆H₁₇BrClN₃O₄ 550.8 1-Naphthylamino-oxo 4-Chloro Higher halogen content (Cl, Br) increases polarity
4-BR-2-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (769156-97-0) C₂₄H₂₀BrN₃O₆ 526.3 3-Methoxyanilino-oxo 4-Methoxy Dual methoxy groups enhance solubility vs. chloro analogs
4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (769150-48-3) C₂₂H₁₈BrN₃O₅ 508.3 4-Hydroxybenzoyl 4-Methoxy Hydroxyl group improves aqueous solubility

†Estimated based on structural similarity to compounds.

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 4-isopropylphenoxy group in the target compound introduces significant steric bulk and lipophilicity compared to the 1-naphthylamino-oxo () or 3-methoxyanilino-oxo () groups. This may reduce aqueous solubility but enhance membrane permeability .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~622.5 vs. 526.3–550.8 in analogs) may impact pharmacokinetics, requiring optimization for drug-likeness under guidelines like Lipinski’s Rule of Five.

Functional Group Diversity :

  • The hydroxybenzoyl variant (CAS 769150-48-3) demonstrates improved water solubility due to its polar hydroxyl group, a feature absent in the target compound. This highlights the trade-off between lipophilicity and solubility in drug design.

Safety and Handling :

  • While explicit safety data for the target compound are unavailable, analogs like Hongdenafil () are classified as hazardous, necessitating stringent handling protocols (e.g., avoiding inhalation, using protective equipment) .

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